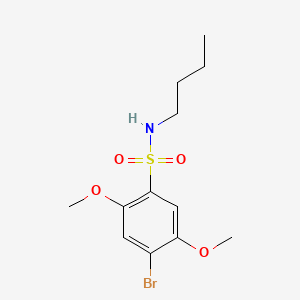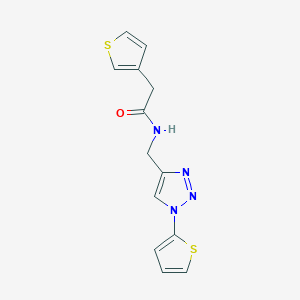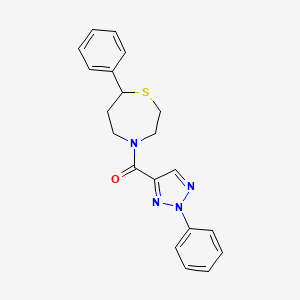
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic compound featuring a pyrazole ring, a pyridazine ring, and a trifluoromethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrazole and pyridazine cores. The reaction conditions often require the use of strong bases or acids, depending on the specific steps involved.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can help optimize the production process, reducing the risk of human error and increasing efficiency.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The thioacetamide group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The trifluoromethyl group can be reduced to a trifluoromethylthio group.
Substitution: : The pyrazole and pyridazine rings can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Trifluoromethylthio derivatives.
Substitution: : Various substituted pyrazoles and pyridazines.
Aplicaciones Científicas De Investigación
This compound has shown potential in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been studied for potential use in drug discovery, particularly in targeting specific enzymes or receptors.
Medicine: : The compound has been investigated for its antileishmanial and antimalarial properties, showing promise as a therapeutic agent.
Industry: : It can be used in the development of new materials with unique properties, such as enhanced thermal stability or chemical resistance.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The pyrazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and stability, making it more effective in its biological role.
Comparación Con Compuestos Similares
This compound is unique due to its combination of functional groups and structural features. Similar compounds include:
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide: : Lacks the trifluoromethyl group.
N-(2-(trifluoromethyl)phenyl)acetamide: : Lacks the pyrazole and pyridazine rings.
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)ethanol: : Has an ethyl group instead of the acetamide group.
These compounds differ in their biological activity and chemical properties, highlighting the uniqueness of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide.
Propiedades
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5OS/c17-16(18,19)11-4-1-2-5-12(11)21-14(25)10-26-15-7-6-13(22-23-15)24-9-3-8-20-24/h1-9H,10H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIMNOJLJIFIRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2864697.png)
![N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2864699.png)


![N-(2-methoxyethyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2864706.png)

![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)



